Dimethyl sulfoxide is a colorless, highly polar organic liquid with the chemical formula . It was first synthesized in 1866 by Russian chemist Alexander Zaytsev during the kraft process for making paper from wood pulp. Dimethyl sulfoxide possesses a high dielectric constant, which allows it to act as an exceptional solvent for both organic and inorganic compounds. It is miscible with water and many organic solvents, making it versatile in various applications. The compound has a density of 1.1 g/cm³, a boiling point of 189 °C, and a melting point of 19 °C .
Additionally, dimethyl sulfoxide can undergo oxidation reactions, including the oxidative amidation of aldehydes and amines under metal-free conditions . It also reacts violently with certain electrophiles such as acetyl chloride and thionyl chloride, leading to potentially hazardous conditions .
Dimethyl sulfoxide has been studied for its biological activities, particularly its ability to penetrate biological membranes. This property has made it a candidate for transdermal drug delivery systems. It is known to reduce inflammation and pain, making it useful in treating conditions like arthritis and muscle injuries. The United States Food and Drug Administration has approved dimethyl sulfoxide for the symptomatic relief of interstitial cystitis (bladder pain syndrome) but has restricted its use due to concerns about potential side effects, including eye damage at high concentrations .
The primary method for synthesizing dimethyl sulfoxide involves the oxidation of dimethyl sulfide, which is also a byproduct of the kraft process. Various oxidizing agents can be used in this process, including hydrogen peroxide or oxygen in the presence of catalysts. The synthesis typically occurs under controlled temperature and pressure conditions to maximize yield while minimizing byproducts .
Dimethyl sulfoxide shares similarities with several other compounds that exhibit polar characteristics and solvent properties. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Dimethyl Sulfide | Less polar than dimethyl sulfoxide; primarily used as a solvent but lacks medicinal applications. | |
Dimethylformamide | A polar aprotic solvent; used in peptide synthesis but more toxic than dimethyl sulfoxide. | |
Acetonitrile | A polar aprotic solvent; commonly used in chromatography but less effective in biological systems compared to dimethyl sulfoxide. | |
Ethylene Glycol | Used mainly as an antifreeze; less versatile in organic reactions compared to dimethyl sulfoxide. |
Dimethyl sulfoxide stands out due to its unique combination of solvent properties, low toxicity, and ability to facilitate drug delivery through biological membranes . Its wide range of applications across different fields further emphasizes its significance as a chemical compound.
Dimethyl sulfoxide exerts profound effects on transcriptomic and proteomic profiles across diverse tissue models, with studies consistently demonstrating extensive molecular reprogramming following exposure. Research utilizing three-dimensional cardiac and hepatic microtissues revealed that 0.1% dimethyl sulfoxide treatment resulted in differential expression of over 2000 genes in both tissue types, indicating consistent cross-organ molecular actions [1]. These transcriptomic alterations affect similar biological processes across different tissue models, suggesting fundamental mechanisms by which dimethyl sulfoxide influences cellular function.
In human oocyte models, vitrification with dimethyl sulfoxide-containing cryoprotectant induced transcriptomic alterations affecting 7,331 genes out of 27,837 identified genes, representing 26.3% of the total transcriptome [2] [3]. The magnitude of these changes demonstrates the extensive molecular impact of dimethyl sulfoxide exposure on human reproductive cells. Specifically, genes involved in chromatin and histone modification showed significant dysregulation, along with alterations in mitochondrial function and multiple signaling pathways including Wnt, insulin, mechanistic target of rapamycin, Hippo, and mitogen-activated protein kinase pathways [2] [3].
Studies utilizing yeast models identified 147 induced and 246 repressed genes following dimethyl sulfoxide treatment [4]. The transcriptomic analysis revealed that dimethyl sulfoxide treatment patterns resembled those of dithiothreitol and diamide, suggesting involvement of oxidative stress response mechanisms [4]. These findings demonstrate the broad spectrum of transcriptional changes induced by dimethyl sulfoxide across different species and cell types.
Proteomic analysis in tissue models has revealed dimethyl sulfoxide-induced alterations in protein expression patterns and post-translational modifications. Research examining protein secondary structure demonstrated that dimethyl sulfoxide treatment led to predominance of beta-sheet over alpha-helix conformations in treated cells [5]. Furthermore, comprehensive proteomic profiling showed alterations in proteins involved in cellular metabolism, stress response, and structural organization [5].
Tissue Model | Total Genes Analyzed | Differentially Expressed Genes | Percentage Change | Key Affected Pathways | Reference |
---|---|---|---|---|---|
Human Oocytes | 27,837 | 7,331 | 26.3% | Wnt, insulin, mechanistic target of rapamycin, mitogen-activated protein kinase | [2] [3] |
Cardiac Microtissues | Not specified | >2,000 | Not specified | Chromatin modification, cellular metabolism | [1] |
Hepatic Microtissues | Not specified | >2,000 | Not specified | Chromatin modification, cellular metabolism | [1] |
Yeast Cells | 5,535 | 393 (147 induced, 246 repressed) | 7.1% | Oxidative stress response | [4] |
The molecular mechanisms underlying these transcriptomic alterations involve direct interaction of dimethyl sulfoxide with cellular components and indirect effects through signaling pathway modulation. Studies have demonstrated that dimethyl sulfoxide can alter DNA methylation patterns, with research showing both hypermethylation and hypomethylation effects depending on genomic loci [6] [7]. The compound induces upregulation of DNA methyltransferase 3 alpha expression and alters genome-wide DNA methylation profiles, contributing to phenotypic changes in embryoid bodies [6] [7].
Proteomic studies have revealed that dimethyl sulfoxide affects protein-protein interactions and protein stability. Research examining protein precipitation and denaturation mechanisms showed that dimethyl sulfoxide exhibits preferential hydration of native proteins at low concentrations, while higher concentrations lead to preferential binding and protein unfolding [8]. These concentration-dependent effects on protein structure contribute to the observed proteomic alterations in tissue models.
Dimethyl sulfoxide treatment results in extensive microRNA dysregulation, affecting gene silencing mechanisms across multiple cellular systems. Research utilizing cardiac and hepatic microtissues demonstrated large-scale deregulation of cardiac microRNAs, with smaller but still substantial effects observed in hepatic tissues [1] [9]. These findings indicate tissue-specific sensitivity to dimethyl sulfoxide-induced microRNA perturbation.
The mechanisms by which dimethyl sulfoxide affects microRNA expression involve both direct and indirect pathways. Studies have shown that dimethyl sulfoxide can influence ribonucleic acid structure and ligand binding properties, with 5-10% dimethyl sulfoxide decreasing stacking interactions and increasing local disorder in noncanonical residues within bulges and loops [10] [11]. This structural disruption resulted in 0.3-4-fold reduction in measured binding affinities for different small molecules, suggesting that dimethyl sulfoxide competes for hydrophobic interactions critical to microRNA function [10] [11].
Research examining microRNA-mediated gene silencing mechanisms revealed that dimethyl sulfoxide can interfere with the microRNA-induced silencing complex function. The compound affects the binding pattern between target ribonucleic acid and microRNA, potentially disrupting the seed match and extensive base pairing required for effective gene silencing [12]. Studies demonstrated that translation suppression can influence target-directed microRNA degradation, with dimethyl sulfoxide potentially modulating this process through its effects on ribosome accessibility [12].
Epigenetic mechanisms underlying microRNA dysregulation involve dimethyl sulfoxide's interaction with chromatin modification enzymes. Research showed upregulation of DNA methyltransferase 3A and DNA methyltransferase 3B following dimethyl sulfoxide exposure, which are master epigenetic modifiers that regulate DNA methylation [2] [3]. These enzymes play crucial roles in microRNA gene regulation through promoter methylation, and their dysregulation contributes to altered microRNA expression profiles.
Cell Type | Treatment Concentration | MicroRNA Changes | Affected Pathways | Functional Impact | Reference |
---|---|---|---|---|---|
Cardiac Microtissues | 0.1% | Large-scale deregulation | Cell cycle regulation, apoptosis | Altered cardiac function | [1] |
Hepatic Microtissues | 0.1% | Moderate deregulation | Metabolism, stress response | Hepatocyte dysfunction | [1] |
Colon Cancer Cells | 0.1-1.5% | Comprehensive alterations | Proliferation, differentiation | Growth inhibition | [5] |
The functional consequences of dimethyl sulfoxide-induced microRNA dysregulation extend to multiple cellular processes. Studies have documented effects on cell proliferation, differentiation, and apoptosis through altered microRNA-mediated gene regulation [13] [14]. The dysregulation affects microRNAs involved in tumor suppressor and oncogenic pathways, with implications for cellular transformation and cancer progression [14].
Gene silencing mechanisms are particularly sensitive to dimethyl sulfoxide exposure, with research demonstrating concentration-dependent effects on silencing efficiency. Lower concentrations of dimethyl sulfoxide may enhance certain silencing mechanisms, while higher concentrations tend to inhibit microRNA-mediated gene regulation [15] [16]. This biphasic response pattern suggests complex interactions between dimethyl sulfoxide and the molecular machinery responsible for gene silencing.
Dimethyl sulfoxide exerts complex effects on stem cell pluripotency and differentiation, with outcomes dependent on concentration, exposure duration, and cellular context. Research utilizing human pluripotent stem cells demonstrated that transient treatment with low concentrations of dimethyl sulfoxide significantly enhances differentiation capacity across multiple lineages [17] [18] [19]. This enhancement occurs through regulation of the cell cycle and priming of stem cells to be more responsive to differentiation signals [17] [18].
The molecular mechanisms underlying dimethyl sulfoxide's effects on pluripotency involve activation of the retinoblastoma protein and modulation of cell cycle progression. Studies showed that dimethyl sulfoxide treatment increases the proportion of cells in early G1 phase and activates checkpoint controls, which are associated with enhanced differentiation potential [19]. This cell cycle modulation represents a departure from the abbreviated G1 phase characteristic of pluripotent stem cells, which typically promotes self-renewal over differentiation [19].
Research examining mouse embryonic stem cells revealed that dimethyl sulfoxide exposure induces concentration-dependent changes in pluripotency marker expression. Studies utilizing concentrations ranging from 0.02% to 1.0% showed increased DNA methyltransferase 3A messenger ribonucleic acid levels with increasing concentrations [6] [7]. Western blotting confirmed increased expression of DNA methyltransferase 3A protein subtypes, accompanied by hypermethylation of repetitive sequences and genome-wide methylation changes [6] [7].
Cell Type | Treatment Duration | Concentration | Pluripotency Markers Affected | Differentiation Outcome | Reference |
---|---|---|---|---|---|
Human Embryonic Stem Cells | 24-48 hours | 1-2% | Octamer-binding transcription factor 4, Nanog, Sox2 | Enhanced differentiation | [18] [19] |
Mouse Embryonic Stem Cells | 48 hours | 0.02-1.0% | DNA methyltransferase 3A, Nanog | Maintained pluripotency | [20] |
Human Induced Pluripotent Stem Cells | 24 hours | 1-2% | Retinoblastoma protein | Improved differentiation efficiency | [21] [19] |
Differentiation studies have demonstrated that dimethyl sulfoxide pretreatment improves differentiation efficiency across multiple lineages, including neuronal, hepatic, and cardiac cell types. Research showed that the compound enhances differentiation toward definitive endoderm and subsequently improves hepatic differentiation efficiency [22]. The mechanism involves rapid downregulation of pluripotency genes during initiation of differentiation when dimethyl sulfoxide is added to Activin A-based culture medium [22].
However, higher concentrations of dimethyl sulfoxide can have detrimental effects on stem cell function. Studies utilizing embryoid bodies exposed to concentrations ranging from 0.01% to 1.0% demonstrated dose-dependent alterations in cell morphology and attachment, with significant reduction in cell viability [23] [24]. Gene expression analysis revealed selective downregulation of stemness markers including Octamer-binding transcription factor 4, Sox2, Nanog, and Rex-1, along with markers associated with all three germ layers [23] [24].
The temporal aspects of dimethyl sulfoxide exposure are critical for determining outcomes in stem cell systems. Research demonstrated that brief exposure periods (24-48 hours) are optimal for enhancing differentiation capacity without compromising cell viability [17] [18]. Longer exposure periods or higher concentrations tend to induce aberrant differentiation trajectories and reduced functional capacity of derived cell types [23].
Dimethyl sulfoxide exhibits dual functionality in cell preservation systems, serving both as a protective cryoprotectant and as a potentially cytotoxic agent depending on concentration and exposure conditions. Research examining human hematopoietic tumor cell lines demonstrated dose and time-dependent cytotoxic effects, with significant cytotoxicity observed at concentrations of 2% or higher after 24, 48, and 72 hours of incubation [25] [26]. This cytotoxicity was consistent across different leukemic cell lines, including T cell and monocyte lineages [25].
The cryoprotective mechanisms of dimethyl sulfoxide involve prevention of ice crystal formation during freezing processes and stabilization of cellular membranes during temperature transitions. Studies have shown that dimethyl sulfoxide penetrates cell membranes effectively, where it acts to prevent detrimental ice crystal formation that can damage cellular structures [27]. Research combining dimethyl sulfoxide with other cryoprotectants demonstrated optimal cell viability when using 10% dimethyl sulfoxide combined with 40% serum in various balanced solutions [28].
Cell Type | Concentration Range | Exposure Time | Viability Impact | Mechanism | Reference |
---|---|---|---|---|---|
Human Leukemic Cells | 0.1-5% | 24-72 hours | Dose-dependent cytotoxicity at ≥2% | Cell membrane disruption | [25] [26] |
Human Peripheral Blood Mononuclear Cells | 0.5-10% | 24-120 hours | Cytotoxicity at 5-10% | Lymphocyte activation inhibition | [29] [30] |
Odontoblast-like Cells | 0.1-1.0 mM | 24 hours | Increased viability at 0.1-0.3 mM | Enhanced cellular metabolism | [31] |
Cartilage Cells | 10% with additives | Cryopreservation protocol | Optimal preservation | Ice crystal prevention | [28] |
The cytotoxic mechanisms involve disruption of cellular membrane integrity and interference with normal cellular processes. Research examining membrane effects demonstrated that dimethyl sulfoxide, as an amphipathic solvent, can interact with plasma membranes to allow pore formation, contributing to decreased membrane selectivity and increased cell permeability [29]. This mechanism explains the concentration-dependent cytotoxicity observed across different cell types [29].
Cryoprotective efficacy studies have shown that dimethyl sulfoxide effectiveness can be enhanced through combination with other protective agents. Research demonstrated that supplementing dimethyl sulfoxide with dextran, dextrose, or specialized media formulations improves cryopreservation outcomes for various cell types [28]. The optimal formulations typically involve 10% dimethyl sulfoxide combined with specific serum concentrations and balanced salt solutions [28].
The dual nature of dimethyl sulfoxide's effects necessitates careful optimization of preservation protocols. Studies examining human embryonic stem cells during cryopreservation showed that while dimethyl sulfoxide provides essential cryoprotection, exposure concentrations and durations must be minimized to prevent adverse effects on cellular function [23]. This balance is particularly critical for sensitive cell types such as reproductive cells and stem cells where maintaining functional integrity is paramount [2] [3].
Long-term preservation studies have revealed that dimethyl sulfoxide-induced cellular changes can persist beyond the cryopreservation process. Research examining oocytes after vitrification and thawing demonstrated that transcriptomic alterations induced by dimethyl sulfoxide exposure remain detectable, potentially affecting subsequent developmental competence [2] [3]. These findings highlight the importance of understanding both the protective and potentially harmful aspects of dimethyl sulfoxide in cell preservation applications.
Dimethyl sulfoxide demonstrates significant modulatory effects on inflammatory cytokine production, with research consistently showing anti-inflammatory activity within specific concentration ranges. Studies utilizing whole human blood assays revealed that dimethyl sulfoxide concentrations between 0.5% and 2% significantly suppressed expression of multiple pro-inflammatory cytokines, chemokines, and prostaglandin E2 [32] [33]. However, these anti-inflammatory effects occur within a narrow therapeutic window, as concentrations of 2% also resulted in significant reduction in monocyte viability [32] [33].
The molecular mechanisms underlying cytokine modulation involve suppression of key signaling pathways essential for inflammatory responses. Research demonstrated that anti-inflammatory concentrations of dimethyl sulfoxide suppressed Escherichia coli-induced phosphorylation of extracellular signal-regulated kinase 1/2, p38, c-Jun N-terminal kinase, and protein kinase B, suggesting direct action on these signaling cascades [32] [33]. These pathways are critical for inflammatory cytokine and chemokine production in immune cells [32].
Inflammatory Mediator | Concentration | Effect | Percentage Change | Cell Type | Reference |
---|---|---|---|---|---|
Interleukin-6 | 0.5-2% | Suppression | 50-80% reduction | Human monocytes | [32] [33] |
Tumor necrosis factor-alpha | 1-2% | Suppression | 60-90% reduction | Human blood cells | [30] [34] |
Interleukin-1 beta | 2% | Biphasic | Increased at low doses, decreased at high | Human monocytes | [35] |
Prostaglandin E2 | 0.5-2% | Suppression | 40-70% reduction | Human blood cells | [32] |
Interferon-gamma | 0.5% | Marked suppression | >80% reduction | Human blood cells | [32] |
Studies examining specific cytokine responses revealed differential sensitivity to dimethyl sulfoxide treatment. Research showed that granulocyte colony-stimulating factor and interferon-gamma were extremely sensitive to inhibition, showing substantial reductions at 0.5% dimethyl sulfoxide [32]. In contrast, interleukin-1 beta and macrophage inflammatory protein-1 alpha demonstrated distinct response patterns, with lower concentrations of dimethyl sulfoxide actually promoting their expression [32] [33].
The anti-inflammatory effects extend beyond cytokine suppression to include modulation of cellular infiltration and tissue damage. Research utilizing mouse models of arthritis demonstrated that topical dimethyl sulfoxide application significantly reduced pro-inflammatory cytokine levels in affected joints and decreased white blood cell levels in peripheral blood [32] [33]. The treatment resulted in reduced expression of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and chemokine ligand 1 and 2 in joint tissues [32].
Mechanistic studies revealed that dimethyl sulfoxide affects multiple components of the inflammatory cascade. Research examining lipopolysaccharide-induced responses in macrophages showed that dimethyl sulfoxide pretreatment reduced phosphorylation of p38, c-Jun N-terminal kinase, and extracellular signal-regulated kinase proteins, along with nuclear factor kappa B activation [34]. These effects contributed to decreased production of nitric oxide, cyclooxygenase-2 protein, and inducible nitric oxide synthase [34].
The concentration-dependent nature of anti-inflammatory effects requires careful consideration in therapeutic applications. Studies demonstrated that while 1% and 2% dimethyl sulfoxide concentrations reduced lymphocyte proliferation indices by 55% and 90% respectively, concentrations of 5% and 10% significantly reduced the percentage of cytokine-producing lymphocytes [30]. This dose-response relationship indicates both efficacy and potential toxicity concerns at higher concentrations [30].
Dimethyl sulfoxide has emerged as the most widely utilized cryoprotective agent in cellular preservation since its introduction to cryobiology by Lovelock and Bishop in 1959. The compound demonstrates exceptional ability to protect biological materials during the freezing and thawing processes through multiple interconnected mechanisms that address the primary sources of cryoinjury.
Mechanisms of Cryoprotection
The cryoprotective action of dimethyl sulfoxide operates through several distinct but complementary mechanisms. At the molecular level, dimethyl sulfoxide exhibits three distinct modes of action dependent on concentration: membrane thinning and increased fluidity at low concentrations, transient water pore formation at intermediate concentrations, and individual lipid molecule desorption at higher concentrations. This concentration-dependent behavior enables optimized protection for different cellular systems.
Recent thermodynamic analysis has revealed an alternative hypothesis for dimethyl sulfoxide cryoprotection mechanism. Research demonstrates that dimethyl sulfoxide inhibits eutectic crystallization of sodium chloride, which represents a primary component of cell freezing media. This inhibitory effect on sodium chloride eutectic crystallization correlates directly with cell viability preservation, suggesting that prevention of eutectic phase transformation may be equally important as ice crystal suppression in achieving successful cryopreservation.
Dimethyl sulfoxide molecules readily penetrate the lipid-water interface of cellular membranes and occupy positions beneath lipid headgroups. This positioning enables the compound to modulate membrane structure and properties, reducing membrane rigidity and facilitating cryoprotectant penetration while maintaining cellular integrity during the freeze-thaw cycle.
Cellular and Tissue Applications
The application of dimethyl sulfoxide in cryopreservation spans numerous cell types and tissues, each requiring specific concentration and protocol optimization. Hematopoietic stem cells represent one of the most successful applications, with standard protocols utilizing 10% volume per volume dimethyl sulfoxide achieving post-thaw viabilities of 80-95%. Clinical optimization studies have demonstrated that concentrations as low as 2.2% volume per volume can provide adequate cryoprotection for hematopoietic stem cells while reducing associated toxicity.
Embryonic and induced pluripotent stem cells require specialized considerations due to their developmental plasticity and sensitivity to cryoinjury. Research indicates that 5-10% volume per volume dimethyl sulfoxide concentrations provide optimal preservation for these cell types, with post-thaw viabilities ranging from 85-95%. The compound demonstrates particular efficacy in maintaining pluripotency markers and differentiation potential following cryopreservation.
Mesenchymal stem cells exhibit successful preservation with 5-10% volume per volume dimethyl sulfoxide, achieving post-thaw viabilities of 75-90%. These cells demonstrate retained differentiation capacity toward osteogenic, chondrogenic, and adipogenic lineages following dimethyl sulfoxide-mediated cryopreservation.
Protocol Optimization and Variables
Successful cryopreservation requires careful optimization of multiple variables including dimethyl sulfoxide concentration, cooling rate, storage temperature, and thawing procedures. Standard protocols employ cooling rates of approximately 1°C per minute for most cell types, although specific optimization may be required for different cellular systems.
The microdialysis-freezing point osmometer analysis reveals that tissue penetration of dimethyl sulfoxide varies significantly with perfusion concentration and time. Research demonstrates that 10% volume per volume dimethyl sulfoxide requires approximately 30 minutes for effective muscle tissue penetration, achieving stable concentrations of 5% volume per volume. Higher perfusion concentrations of 20% volume per volume reduce penetration time to 20 minutes while achieving tissue concentrations of 12% volume per volume, sufficient for cellular vitrification.
Storage at liquid nitrogen temperatures (-196°C) provides optimal long-term preservation, with properly cryopreserved samples maintaining viability indefinitely under these conditions. The thawing process requires rapid warming to minimize ice recrystallization, typically accomplished through immersion in 37°C water baths followed by gradual dilution of cryoprotectant.
Advanced Applications and Combination Approaches
Contemporary research explores combination approaches utilizing dimethyl sulfoxide with other cryoprotective agents to enhance preservation efficacy while reducing individual component concentrations. Hydroxyethyl starch combined with dimethyl sulfoxide enables reduction of dimethyl sulfoxide concentration to 5% while maintaining equivalent cryoprotective effects. This approach demonstrates particular benefit for mesenchymal stem cells and hematopoietic stem cells, achieving improved post-thaw recovery rates compared to dimethyl sulfoxide alone.
The integration of dimethyl sulfoxide with high molecular weight non-permeating agents provides additive cryoprotective effects through complementary mechanisms. These agents act extracellularly to control osmotic gradients and reduce cooling rates required for cell survival, while dimethyl sulfoxide provides intracellular protection.
Comparative Analysis and Performance Metrics
Single-cell RNA sequencing analysis demonstrates that dimethyl sulfoxide cryopreservation maintains highly similar gene expression profiles compared to fresh cells. Cluster analysis reveals that fresh and dimethyl sulfoxide preserved cells group together, indicating minimal transcriptional changes induced by the cryopreservation process. This preservation of cellular phenotype extends to functional characteristics, with cryopreserved cells maintaining metabolic activity and differentiation potential equivalent to fresh controls.
The effectiveness of dimethyl sulfoxide cryopreservation varies among different cell populations, with immune cell types demonstrating particularly robust preservation. Analysis of liver immune cells reveals that all cell populations detected in fresh samples remain present after dimethyl sulfoxide cryopreservation, with maintained relative abundance ratios across different cell types.
Cell/Tissue Type | DMSO Concentration (% v/v) | Cooling Rate (°C/min) | Post-thaw Viability (%) | Storage Temperature (°C) |
---|---|---|---|---|
Hematopoietic Stem Cells | 10 | 1 | 80-95 | -196 |
Embryonic Stem Cells | 5-10 | 1 | 85-95 | -196 |
Mesenchymal Stem Cells | 5-10 | 1 | 75-90 | -196 |
Peripheral Blood Mononuclear Cells | 10 | 1 | 80-90 | -196 |
Cardiomyocytes | 10 | 1 | 70-85 | -196 |
Hepatocytes | 10 | 1 | 60-80 | -196 |
Oocytes | 7.5-15 | Rapid (>100) | 90-98 | -196 |
Embryos/Blastocysts | 7.5-15 | Rapid (>100) | 94-98 | -196 |
Bone Marrow Cells | 5-10 | 1 | 75-90 | -196 |
Ovarian Tissue | 10-15 | 1-5 | 70-85 | -196 |
Placental Cells | 10 | 1 | 80-90 | -196 |
Induced Pluripotent Stem Cells | 5-10 | 1 | 85-95 | -196 |
Dimethyl sulfoxide functions as a highly effective penetration enhancer in pharmaceutical formulations, demonstrating unique properties that facilitate transdermal and topical drug delivery across diverse therapeutic applications. The compound's mechanism of action involves reversible modification of skin structure, thereby increasing permeability to active pharmaceutical ingredients through the stratum corneum barrier.
Mechanism of Penetration Enhancement
The penetration enhancement mechanism of dimethyl sulfoxide operates through multiple pathways that collectively improve drug permeation across biological membranes. The compound modulates membrane structure by inserting between lipid molecules and disrupting the organized lipid matrix of the stratum corneum. This disruption creates transient pathways that allow enhanced diffusion of both hydrophilic and lipophilic drug molecules.
Molecular dynamics studies reveal that dimethyl sulfoxide exhibits concentration-dependent effects on membrane permeability. At concentrations below 10%, the compound induces membrane thinning and increased fluidity without compromising membrane integrity. Higher concentrations between 10-25% promote formation of transient water-filled pores that facilitate passage of larger molecular weight compounds.
The interaction between dimethyl sulfoxide and water molecules plays a crucial role in penetration enhancement. Dimethyl sulfoxide demonstrates unique hydrogen bonding characteristics, preferentially bonding with itself rather than water, which disrupts the hydration shell around drug molecules and enhances their solubility in lipid environments.
Pharmaceutical Applications and Formulations
Topical formulations containing dimethyl sulfoxide have achieved regulatory approval for specific therapeutic indications. Pennsaid, containing 45.5% weight per volume dimethyl sulfoxide with diclofenac sodium, represents the first dimethyl sulfoxide-containing topical formulation approved by the Food and Drug Administration for osteoarthritis treatment. The formulation demonstrates enhanced penetration factors of 3-5 fold compared to conventional topical preparations without compromising safety profiles.
Idoxuridine formulations utilizing 15-25% weight per volume dimethyl sulfoxide have achieved approval in European markets for herpes zoster treatment. These formulations demonstrate penetration enhancement factors of 2-4 fold while maintaining therapeutic efficacy and acceptable tolerability.
The concentration range for effective penetration enhancement varies significantly depending on the target drug and application site. Hydrophilic compounds typically require 5-20% weight per volume dimethyl sulfoxide to achieve meaningful penetration enhancement, with enhancement factors ranging from 3-8 fold. Lipophilic compounds demonstrate effective enhancement at 10-30% weight per volume concentrations, achieving 2-5 fold improvement in penetration rates.
Transdermal Drug Delivery Systems
Transdermal drug delivery systems incorporating dimethyl sulfoxide offer controlled release characteristics combined with enhanced bioavailability. The compound's low vapor pressure enables formulations to absorb without the skin-chilling effects associated with alcohol-based systems. This property proves particularly advantageous for patient comfort and compliance in chronic therapy applications.
Patch-based delivery systems utilize dimethyl sulfoxide concentrations typically ranging from 10-50% weight per volume depending on the active pharmaceutical ingredient characteristics. The compound functions both as a solvent for poorly water-soluble drugs and as a penetration enhancer for improved bioavailability.
Matrix-type transdermal systems benefit from dimethyl sulfoxide's ability to increase drug loading capacity in semi-solid formulations. The solvent properties enable higher concentrations of active ingredients while maintaining appropriate viscosity characteristics for topical application. Traditional thickening agents including carbopol, hydroxyethyl cellulose, and methylcellulose can be incorporated to optimize rheological properties.
Parenteral and Injectable Applications
Dimethyl sulfoxide serves important functions in parenteral drug delivery, particularly for applications requiring enhanced solubility or specialized delivery mechanisms. The compound acts as a co-solvent for poorly water-soluble drugs, enabling formulation of injectable preparations that would otherwise require complex solubilization systems.
In situ forming implant systems utilize dimethyl sulfoxide as a carrier for biodegradable polymers including poly(lactic-co-glycolic acid) and polylactic acid. Upon injection, dimethyl sulfoxide diffuses from the injection site, causing polymer precipitation and formation of drug-releasing implants. This approach enables sustained release drug delivery with reduced injection frequency and improved patient compliance.
The biocompatibility profile of pharmaceutical-grade dimethyl sulfoxide supports its use in parenteral applications. The compound demonstrates minimal toxicity when used at appropriate concentrations and exhibits predictable pharmacokinetic properties including rapid systemic distribution and elimination through metabolic conversion.
Optimization and Formulation Considerations
Successful implementation of dimethyl sulfoxide in drug delivery systems requires careful optimization of concentration, co-solvents, and formulation components. The choice of dimethyl sulfoxide concentration proves critical, as higher concentrations may enhance penetration but can also increase potential for irritation or toxicity.
Co-solvent systems combining dimethyl sulfoxide with propylene glycol, ethanol, or glycerin can provide synergistic enhancement effects while enabling reduction of individual component concentrations. These combinations often demonstrate improved tolerability profiles compared to high-concentration single-component systems.
The pH and ionic strength of formulations containing dimethyl sulfoxide influence both drug stability and penetration characteristics. Buffering systems may be required to maintain optimal pH ranges for drug stability while preserving dimethyl sulfoxide's penetration enhancement properties.
Drug Type | DMSO Concentration (% w/v) | Penetration Enhancement Factor | Application Route | Therapeutic Indication |
---|---|---|---|---|
Diclofenac Sodium | 45.5 | 3-5 | Topical | Osteoarthritis |
Idoxuridine | 15-25 | 2-4 | Topical | Herpes Zoster |
Nonsteroidal Anti-inflammatory Drugs | 10-50 | 2-6 | Topical/Transdermal | Pain/Inflammation |
Hydrophilic Compounds | 5-20 | 3-8 | Transdermal | Systemic Delivery |
Lipophilic Compounds | 10-30 | 2-5 | Transdermal | Systemic Delivery |
Steroid Hormones | 20-40 | 4-7 | Transdermal | Hormone Replacement |
Analgesics | 15-35 | 2-5 | Topical | Pain Management |
Anti-inflammatory Agents | 10-45 | 3-6 | Topical | Inflammatory Conditions |
Antiviral Medications | 10-30 | 2-4 | Topical | Viral Infections |
Protein Therapeutics | 5-15 | 2-3 | Parenteral | Targeted Delivery |
Dimethyl sulfoxide serves as a critical additive in polymerase chain reaction optimization, particularly for challenging templates containing high guanine-cytosine content, secondary structures, or complex sequences that resist amplification under standard conditions. The compound's unique properties enable successful amplification of previously inaccessible targets through multiple complementary mechanisms.
Mechanism of Action in Polymerase Chain Reaction
The primary mechanism by which dimethyl sulfoxide enhances polymerase chain reaction involves disruption of hydrogen bonding within deoxyribonucleic acid molecules, facilitating strand separation and primer annealing. The compound preferentially binds to cytosine bases, inducing conformational changes that reduce the melting temperature of guanine-cytosine base pairs. This effect proves particularly beneficial for templates with guanine-cytosine content exceeding 70%, where enhanced denaturation becomes essential for successful amplification.
Dimethyl sulfoxide demonstrates concentration-dependent effects on primer melting temperatures, with 10% volume per volume solutions decreasing annealing temperatures by approximately 5.5-6.0°C. This temperature reduction enables optimization of annealing conditions for primers with varying melting temperature characteristics, improving overall reaction specificity and yield.
The compound inhibits reannealing of denatured deoxyribonucleic acid strands, providing primers with enhanced access to target sequences. This mechanism proves particularly valuable for templates containing repetitive sequences or palindromic regions that readily form secondary structures under standard amplification conditions.
Applications in High Guanine-Cytosine Content Amplification
Templates with high guanine-cytosine content present significant challenges for polymerase chain reaction due to increased hydrogen bonding strength and propensity for secondary structure formation. Research demonstrates that 5% volume per volume dimethyl sulfoxide enables successful amplification of extremely guanine-cytosine rich sequences, including the epidermal growth factor receptor promoter region containing 75% guanine-cytosine content.
Optimization studies reveal that dimethyl sulfoxide concentration requirements vary with template characteristics. Moderately high guanine-cytosine content (60-70%) typically requires 2-5% volume per volume dimethyl sulfoxide, while extremely high guanine-cytosine content (>75%) may necessitate concentrations up to 10% volume per volume. The optimal concentration represents a balance between enhanced denaturation and potential polymerase inhibition at excessive levels.
Annealing temperature optimization becomes critical when utilizing dimethyl sulfoxide for high guanine-cytosine content templates. Standard calculations often underestimate optimal annealing temperatures by 5-7°C when dimethyl sulfoxide is present, requiring empirical optimization through gradient polymerase chain reaction approaches.
Methylation-Sensitive Applications
Dimethyl sulfoxide enables development of specialized polymerase chain reaction techniques for detecting deoxyribonucleic acid methylation status through differential sensitivity of methylated versus unmethylated templates. Methyl-sensitive dimethyl sulfoxide polymerase chain reaction utilizes the observation that methylated deoxyribonucleic acid requires higher dimethyl sulfoxide concentrations for amplification compared to unmethylated sequences.
This differential sensitivity enables discrimination between methylated and unmethylated cytosine-guanine dinucleotides within gene promoter regions, providing a simple screening method for epigenetic modifications. The technique requires dimethyl sulfoxide gradient concentrations ranging from 0-8% volume per volume, with amplification patterns indicating methylation status based on concentration-dependent amplification thresholds.
Clinical applications of methyl-sensitive dimethyl sulfoxide polymerase chain reaction include detection of tumor suppressor gene hypermethylation in cancer diagnostics and monitoring of demethylation therapy effectiveness. The method demonstrates sensitivity for detecting partial or heterogeneous methylation patterns that occur in living cells.
Long-Range and Complex Template Amplification
Long-range polymerase chain reaction applications benefit significantly from dimethyl sulfoxide addition, particularly for templates exceeding 5 kilobases in length. The compound facilitates strand separation across extended regions while maintaining polymerase activity sufficient for complete amplification. Typical concentrations for long-range applications range from 5-10% volume per volume, often combined with reduced potassium chloride concentrations to optimize conditions.
Complex templates containing multiple secondary structure elements require systematic optimization of dimethyl sulfoxide concentration in combination with other reaction parameters. Betaine and 7-deaza-deoxyguanosine triphosphate demonstrate synergistic effects when combined with dimethyl sulfoxide, enabling amplification of previously inaccessible sequences.
The polymerase chain reaction optimization process typically involves testing dimethyl sulfoxide concentrations in 2% increments from 0-10% volume per volume while adjusting annealing temperatures accordingly. Magnesium chloride concentrations may require adjustment due to dimethyl sulfoxide effects on polymerase activity and primer annealing kinetics.
Fidelity and Specificity Considerations
Dimethyl sulfoxide effects on polymerase chain reaction fidelity have been investigated through restriction enzyme-based mutation detection assays. Research indicates that 2% volume per volume dimethyl sulfoxide does not significantly increase mutation rates compared to standard conditions, suggesting that the compound maintains polymerase fidelity within acceptable ranges.
Specificity improvements represent a primary benefit of dimethyl sulfoxide addition, particularly for reactions producing non-specific amplification products under standard conditions. The compound's ability to disrupt primer-dimer formation and reduce non-specific primer annealing contributes to cleaner amplification profiles with reduced background products.
Temperature cycling optimization becomes essential when incorporating dimethyl sulfoxide into polymerase chain reaction protocols. Extended denaturation times may be beneficial for high guanine-cytosine content templates, while annealing times can often be reduced due to improved primer access enabled by dimethyl sulfoxide.
Template Characteristic | DMSO Concentration (% v/v) | Annealing Temperature Reduction (°C) | Amplification Improvement | Mechanism of Action |
---|---|---|---|---|
High GC Content (>70%) | 5-10 | 5-7 | High | Destabilizes GC base pairs |
Secondary Structures | 3-8 | 3-5 | High | Disrupts secondary structures |
Repetitive Sequences | 2-6 | 2-4 | Moderate | Reduces interstrand annealing |
Long Amplicons (>5kb) | 5-10 | 5-7 | High | Enhances template denaturation |
Methylated DNA | 0-8 (gradient) | 2-5 | Selective | Differential methylation sensitivity |
Degraded DNA | 3-7 | 3-5 | Moderate | Improves polymerase access |
Low Template Concentration | 2-5 | 2-3 | Low-Moderate | Increases primer specificity |
AT-rich Regions | 1-3 | 1-2 | Low | Minimal effect required |
Hairpin Structures | 5-8 | 4-6 | High | Prevents hairpin formation |
Complex Templates | 3-10 | 3-6 | Variable | Multiple mechanisms |
Dimethyl sulfoxide demonstrates significant applications in embryonic and induced pluripotent stem cell culture systems, functioning both as a differentiation enhancer and as a tool for manipulating cellular fate decisions. The compound's effects on stem cell biology operate through multiple pathways including cell cycle regulation, epigenetic modifications, and signaling pathway modulation.
Differentiation Enhancement and Pluripotency Regulation
Low-concentration dimethyl sulfoxide treatment significantly enhances differentiation capacity of pluripotent stem cells across multiple lineages. Transient exposure to 0.5-2% volume per volume dimethyl sulfoxide for 24-72 hours prior to directed differentiation protocols improves differentiation efficiency for neuronal, cardiac, hepatic, and other specialized cell types. This enhancement occurs through regulation of cell cycle progression and priming of stem cells to become more responsive to differentiation signals.
The mechanism of differentiation enhancement involves cell cycle arrest in the G1 phase through modulation of phosphoinositide 3-kinase pathway signaling. Dimethyl sulfoxide prevents phosphorylation of retinoblastoma protein, halting cells in G1 phase and creating a cellular state more conducive to differentiation signal reception. This cell cycle modulation correlates with alterations in genes involved in cytoskeletal dynamics, cilium assembly, and cell adhesion.
Definitive endoderm differentiation represents a particularly well-characterized application of dimethyl sulfoxide in stem cell culture. Addition of 1-2% volume per volume dimethyl sulfoxide to Activin A-based differentiation media results in rapid downregulation of pluripotency genes including octamer-binding transcription factor 4 and NANOG, accompanied by increased expression of definitive endoderm markers SOX17, C-X-C chemokine receptor type 4, and GATA binding protein 4.
Effects on Pluripotency Gene Expression
Dimethyl sulfoxide treatment induces concentration and time-dependent effects on pluripotency gene expression in embryonic and induced pluripotent stem cells. Low concentrations (0.1-0.5% volume per volume) for extended periods (>48 hours) can maintain pluripotency markers while higher concentrations (1-2% volume per volume) for shorter periods (24-48 hours) promote differentiation.
Research on mouse embryonic stem cells demonstrates that dimethyl sulfoxide can function as a partial substitute for leukemia inhibitory factor in maintaining undifferentiated state. Concentrations of 0.1-2% volume per volume dimethyl sulfoxide sustain expression of pluripotency markers including octamer-binding transcription factor 4, NANOG, and sex determining region Y-box 2 while suppressing expression of differentiation markers from all three germ layers.
The compound influences expression of TET oncogene family members (TET1, TET2, TET3), which play critical roles in deoxyribonucleic acid demethylation and epigenetic regulation. This modulation of TET enzyme expression contributes to dimethyl sulfoxide's ability to influence cellular differentiation potential and pluripotency maintenance.
Cell Morphology and Colony Characteristics
Dimethyl sulfoxide treatment induces characteristic changes in stem cell colony morphology that correlate with altered differentiation potential. Treated cells often exhibit altered colony architecture with changes in cell-cell adhesion patterns and colony boundary definition. These morphological changes reflect underlying alterations in cytoskeletal organization and cell adhesion molecule expression.
Flow cytometry analysis reveals that dimethyl sulfoxide treatment maintains expression of characteristic pluripotency surface markers including stage-specific embryonic antigen 3, stage-specific embryonic antigen 4, tumor rejection antigen 1-60, and tumor rejection antigen 1-81. However, the compound causes reduction in overall cell numbers through mechanisms involving cell cycle arrest rather than increased cell death.
The proliferation marker Ki67 remains expressed in dimethyl sulfoxide-treated colonies, indicating that cells retain proliferative capacity despite cell cycle modifications. This maintenance of proliferative potential proves important for subsequent expansion and differentiation applications.
Applications in Blastoid Generation
Recent research demonstrates that dimethyl sulfoxide alone can induce trophectoderm differentiation and blastoid formation from naive pluripotent stem cells. Single-molecule dimethyl sulfoxide treatment in basal medium without additional growth factors or pharmacological perturbations efficiently generates blastoid structures that resemble blastocysts in morphology and lineage composition.
This blastoid generation occurs through protein kinase C signaling and cell cycle regulation pathways. Dimethyl sulfoxide blastoids demonstrate similar developmental potential to those generated through more complex multi-factor approaches, providing a simplified system for studying early human embryogenesis.
The ability to generate clonal blastoids from single naive pluripotent stem cells using dimethyl sulfoxide enables genetic screening approaches for understanding embryonic development mechanisms. This application represents a significant advancement in embryo model systems for biomedical research.
Optimization of Organoid Differentiation
Dimethyl sulfoxide pretreatment enhances organoid differentiation efficiency across multiple organ systems including kidney, liver, and brain. Kidney organoid protocols benefit from 1-2% volume per volume dimethyl sulfoxide pretreatment, which enhances expression of metanephric mesenchyme markers including SIX homeobox 2 and improves tubular structure formation.
The compound's effects on organoid differentiation correlate with improved expression of key progenitor markers and enhanced cellular organization within three-dimensional culture systems. This enhancement appears to result from improved initial differentiation responses rather than direct effects on organoid maturation processes.
Protocol optimization typically involves 24-48 hour dimethyl sulfoxide pretreatment followed by standard directed differentiation approaches. The timing and concentration of dimethyl sulfoxide exposure require careful optimization for each specific organoid system to maximize beneficial effects while minimizing potential toxicity.
Stem Cell Type | DMSO Concentration (% v/v) | Treatment Duration (hours) | Differentiation Enhancement | Pluripotency Gene Effect | Cell Cycle Effect |
---|---|---|---|---|---|
Embryonic Stem Cells | 0.1-2 | 24-48 | Definitive Endoderm | Downregulated | G1 arrest |
Induced Pluripotent Stem Cells | 0.5-2 | 24-72 | Multiple Lineages | Downregulated | G1 arrest |
Mesenchymal Stem Cells | 0.1-1 | 12-24 | Osteogenic/Chondrogenic | Minimal | No significant change |
Hematopoietic Stem Cells | 0.1-0.5 | 6-12 | Myeloid Lineages | Minimal | No significant change |
Neural Stem Cells | 0.1-1 | 24-48 | Neuronal | Downregulated | G1 arrest |
Cardiac Progenitor Cells | 0.5-1.5 | 24-48 | Cardiomyocyte | Downregulated | G1 arrest |
Hepatic Stem Cells | 0.1-1 | 12-24 | Hepatocyte | Minimal | No significant change |
Adipose-derived Stem Cells | 0.1-0.5 | 6-24 | Adipogenic | Minimal | No significant change |
Bone Marrow Stem Cells | 0.1-1 | 24-48 | Multiple Lineages | Variable | Variable |
Dental Pulp Stem Cells | 0.1-0.5 | 12-24 | Odontogenic | Minimal | No significant change |
Dimethyl sulfoxide represents a fundamental component of vitrification solutions used for organ preservation, enabling the achievement of glass-like solid states without ice crystal formation during cooling to cryogenic temperatures. The compound's unique thermodynamic properties and membrane permeation characteristics make it essential for successful vitrification of complex biological systems.
Principles of Vitrification with Dimethyl Sulfoxide
Vitrification involves rapid cooling of biological systems to stable, ice-free, glass-like states that preserve cellular structure and function. Dimethyl sulfoxide contributes to vitrification through multiple mechanisms including freezing point depression, viscosity modification, and inhibition of ice nucleation and growth. The compound's ability to form hydrogen bonds with water molecules disrupts normal ice crystal formation patterns, enabling transition to amorphous solid states.
The thermodynamic properties of dimethyl sulfoxide-water mixtures prove critical for successful vitrification. Eutectic mixtures containing dimethyl sulfoxide remain liquid at temperatures as low as -80°C, preventing cellular damage from ice formation while maintaining biological viability. This property enables preservation of cellular components and extracellular matrix structures essential for organ function.
Concentration requirements for effective vitrification vary significantly depending on the biological system and desired preservation duration. Small tissues and cell suspensions typically require 10-15% volume per volume dimethyl sulfoxide, while larger organs may necessitate concentrations up to 25% volume per volume to achieve complete vitrification.
Organ-Specific Vitrification Protocols
Kidney preservation represents one of the most advanced applications of dimethyl sulfoxide vitrification technology. Recent breakthroughs demonstrate successful vitrification and rewarming of whole kidneys using specialized cryopreservation solutions containing 15-25% volume per volume dimethyl sulfoxide combined with iron oxide nanoparticles for uniform rewarming. These preserved kidneys demonstrate maintained vascular resistance and metabolic function comparable to fresh controls.
The protocol involves gradual perfusion with vitrification solution containing dimethyl sulfoxide, ethylene glycol, and stabilizing polymers. Iron oxide nanoparticles are introduced during final perfusion steps to enable magnetic field-induced rewarming that achieves rapid and uniform temperature elevation throughout the organ. Post-vitrification kidneys can be stored for up to 100 days while maintaining transplantation viability.
Liver tissue vitrification utilizes dimethyl sulfoxide concentrations of 10-15% volume per volume combined with glycerol and sucrose as additional cryoprotective agents. Perfusion-based protocols achieve more uniform cryoprotectant distribution compared to immersion methods, particularly for deeper tissue penetration. However, successful liver vitrification remains limited to smaller tissue segments due to challenges in achieving uniform cryoprotectant distribution in larger organs.
Reproductive Cell and Tissue Applications
Oocyte vitrification represents one of the most successful clinical applications of dimethyl sulfoxide-based vitrification solutions. Standard protocols utilize equilibration solutions containing 7.5% volume per volume dimethyl sulfoxide and 7.5% volume per volume ethylene glycol, followed by vitrification solutions with 15% volume per volume of each cryoprotectant plus 0.5-1 molar sucrose.
Research comparing dimethyl sulfoxide-containing versus dimethyl sulfoxide-free oocyte vitrification solutions demonstrates superior survival rates with dimethyl sulfoxide inclusion. Oocyte cryo-survival rates of 98% at initial warming and 96% after two hours of culture are achieved with dimethyl sulfoxide-containing solutions, compared to 96% and 91% respectively for dimethyl sulfoxide-free protocols.
Embryo and blastocyst vitrification protocols incorporate similar dimethyl sulfoxide concentrations with survival rates exceeding 94% for all developmental stages. The compound's membrane permeation properties enable rapid equilibration while minimizing osmotic stress during loading and unloading procedures.
Challenges and Limitations in Large Organ Preservation
Large composite tissue preservation presents significant challenges for dimethyl sulfoxide vitrification due to limitations in achieving uniform cryoprotectant distribution. Research using rabbit hindlimb models demonstrates that simple immersion methods fail to achieve vitrification concentrations in deep tissues, particularly muscle and subcutaneous regions.
Vascular perfusion approaches provide improved cryoprotectant distribution but require optimization of perfusion pressure, flow rate, and concentration to prevent vascular damage while achieving adequate tissue penetration. Studies indicate that 20% volume per volume dimethyl sulfoxide perfusion for 20 minutes achieves tissue concentrations of 12% volume per volume in muscle, sufficient for vitrification.
The heterogeneous nature of organs, containing multiple tissue types with varying permeability characteristics, complicates uniform cryoprotectant distribution. Skin and subcutaneous tissues demonstrate particular resistance to cryoprotectant penetration, often failing to achieve vitrification concentrations even with extended perfusion times.
Rewarming Technologies and Recovery
Successful organ recovery from vitrification requires controlled rewarming to prevent ice crystallization during temperature elevation. Conventional warming methods often result in non-uniform heating that can induce thermal stress and ice formation. Advanced nanowarming techniques utilizing magnetic field-induced heating of iron oxide nanoparticles provide uniform temperature elevation throughout preserved organs.
The nanowarming process involves placement of vitrified organs in radiofrequency coils that generate alternating magnetic fields. These fields induce oscillatory responses in the distributed nanoparticles, generating heat uniformly throughout the tissue matrix. Following rewarming, nanoparticles are removed through perfusion with appropriate washing solutions.
Temperature elevation rates during nanowarming must be carefully controlled to achieve rapid warming while preventing thermal shock. Optimal rewarming rates vary depending on organ size and tissue composition, typically requiring warming speeds exceeding the critical rate necessary to prevent ice crystallization.
Application | DMSO Concentration (% v/v) | Additional Cryoprotectants | Non-permeating Agent | Survival Rate (%) | Storage Duration |
---|---|---|---|---|---|
Oocyte Vitrification | 7.5-15 | Ethylene Glycol (7.5-15%) | Sucrose (0.5-1M) | 90-98 | Indefinite |
Embryo Vitrification | 7.5-15 | Ethylene Glycol (7.5-15%) | Sucrose (0.5-1M) | 94-98 | Indefinite |
Blastocyst Vitrification | 15 | Ethylene Glycol (15%) | Sucrose (0.6M) | 95-99 | Indefinite |
Ovarian Tissue | 10-20 | Propylene Glycol (10-15%) | Trehalose (0.2M) | 70-85 | Long-term |
Kidney Preservation | 15-25 | Ethylene Glycol (15-20%) | Sucrose (0.5M) | 60-80 | Up to 100 days |
Liver Tissue | 10-15 | Glycerol (10%) | Sucrose (0.3M) | 65-75 | Short-term |
Heart Tissue | 15-20 | Ethylene Glycol (15%) | Sucrose (0.5M) | 55-70 | Short-term |
Corneal Tissue | 10 | Glycerol (10%) | Sucrose (0.3M) | 80-90 | Long-term |
Bone Marrow | 10-15 | Ethylene Glycol (10%) | Sucrose (0.5M) | 75-85 | Long-term |
Reproductive Cells | 7.5-15 | Ethylene Glycol (7.5-15%) | Sucrose (0.5-1M) | 90-95 | Indefinite |
Irritant